REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=O)[CH:17]=C)[CH2:8][O:9]C(=O)C=C)(=[O:4])[CH:2]=[CH2:3].[CH2:22]=CC1C=CC=CC=1.C1(=O)[O:35][C:33](=[O:34])[CH:32]=[CH:31]1>>[CH3:7][CH2:14][O:15][CH2:16][CH2:17][OH:34].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:33]([OH:35])(=[O:34])[CH:32]=[CH2:31].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:20]([C:7]([CH2:8][OH:9])([CH2:14][OH:15])[CH2:6][CH3:22])[OH:21] |f:1.2,4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O
|
Name
|
polymethyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1.8 L |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |